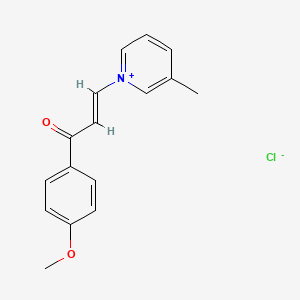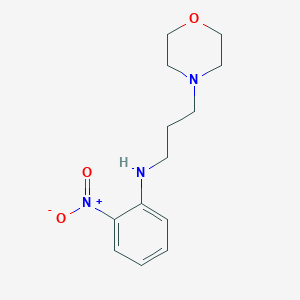
n-(3-Morpholinopropyl)-2-nitroaniline
描述
n-(3-Morpholinopropyl)-2-nitroaniline: is an organic compound that belongs to the class of morpholine derivatives It is characterized by the presence of a morpholine ring attached to a propyl chain, which is further connected to a nitroaniline moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of n-(3-Morpholinopropyl)-2-nitroaniline typically involves a multi-step process. One common method includes the reaction of 3-chloropropylamine with morpholine to form n-(3-Morpholinopropyl)amine. This intermediate is then reacted with 2-nitroaniline under suitable conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol and catalysts to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
化学反应分析
Types of Reactions: n-(3-Morpholinopropyl)-2-nitroaniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form corresponding amines.
Substitution: The aromatic ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and catalytic hydrogenation are often used.
Substitution: Reagents like halogens and nitrating agents are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of n-(3-Morpholinopropyl)-2-aminoaniline.
Substitution: Various substituted derivatives depending on the reagents used
科学研究应用
Chemistry: n-(3-Morpholinopropyl)-2-nitroaniline is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for drug development .
Medicine: The compound’s derivatives are explored for their potential therapeutic effects, including antimicrobial and anticancer properties .
Industry: this compound is used in the production of dyes and pigments. Its unique chemical structure allows for the creation of vibrant and stable colors .
作用机制
The mechanism of action of n-(3-Morpholinopropyl)-2-nitroaniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzyme activity or disruption of cellular processes. The morpholine ring enhances the compound’s solubility and facilitates its transport within biological systems .
相似化合物的比较
- n-(3-Morpholinopropyl)-2,4-dinitroaniline
- n-(3-Morpholinopropyl)-2,4,6-trinitroaniline
- n-(3-Morpholinopropyl)-3-phenylurea
Comparison: n-(3-Morpholinopropyl)-2-nitroaniline is unique due to its specific nitroaniline moiety, which imparts distinct chemical and biological properties. Compared to its dinitro and trinitro counterparts, it exhibits different reactivity and stability. The presence of a single nitro group allows for selective reactions and targeted applications in research and industry .
属性
IUPAC Name |
N-(3-morpholin-4-ylpropyl)-2-nitroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c17-16(18)13-5-2-1-4-12(13)14-6-3-7-15-8-10-19-11-9-15/h1-2,4-5,14H,3,6-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AODTVISKBZJMJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,4-difluoro-N-(2-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzene-1-sulfonamide](/img/structure/B2545384.png)

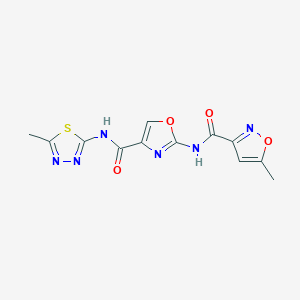
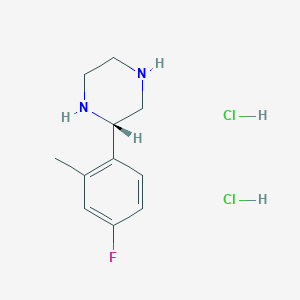
![N-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(4-methoxyphenyl)ethanediamide](/img/structure/B2545395.png)
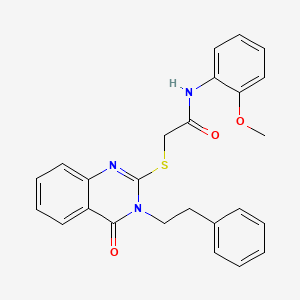
![2-[(4-Aminophenyl)methyl]butanoic acid](/img/structure/B2545397.png)
![5,7-Dimethyl-2,3-dihydropyrido[3,4-d]pyridazine-1,4-dione](/img/structure/B2545400.png)
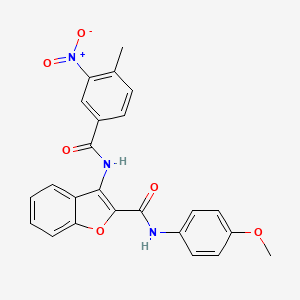
![1-(4-{[(4-Chlorobenzyl)sulfonyl]methyl}-4-hydroxypiperidino)-2,2-dimethyl-1-propanone](/img/structure/B2545402.png)
![4-[(6-Methylpyrazin-2-yl)oxy]oxolan-3-amine](/img/structure/B2545404.png)
![Methyl 5-(1-methyl-5-oxopyrrolidine-3-carbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate](/img/structure/B2545405.png)
